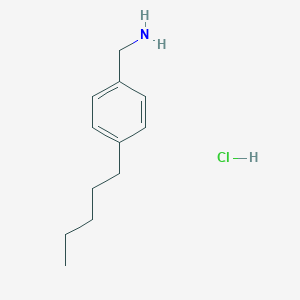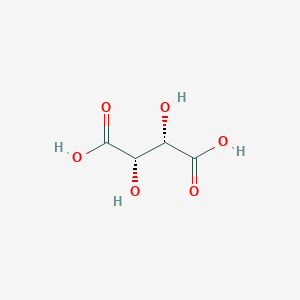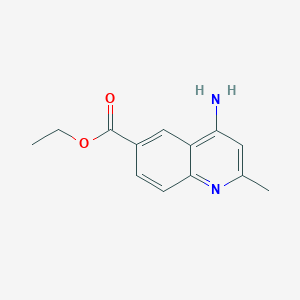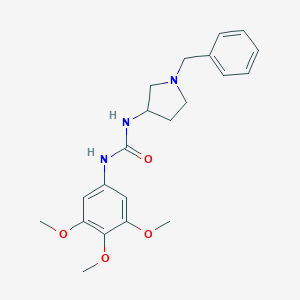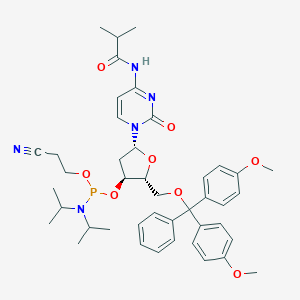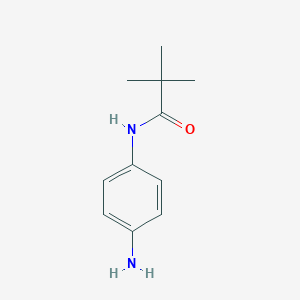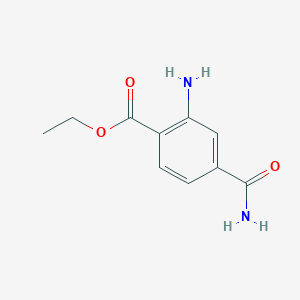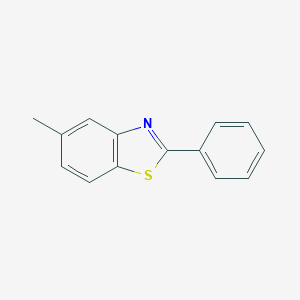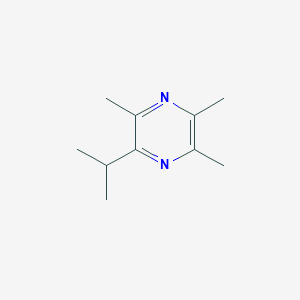
2-Isopropyl-3,5,6-trimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3,5,6-trimethylpyrazine (ITMP) is a chemical compound that belongs to the family of pyrazines. It is a colorless liquid with a strong odor and is commonly used in the food and fragrance industry due to its nutty, earthy aroma. However, recent scientific research has shown that ITMP has potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-3,5,6-trimethylpyrazine is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Biochemische Und Physiologische Effekte
2-Isopropyl-3,5,6-trimethylpyrazine has been shown to have various biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 2-Isopropyl-3,5,6-trimethylpyrazine has been found to have insecticidal properties, which can help control insect pests.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Isopropyl-3,5,6-trimethylpyrazine in lab experiments is its strong aroma, which makes it easy to detect and quantify. Additionally, 2-Isopropyl-3,5,6-trimethylpyrazine is relatively stable, making it easy to handle and store. However, one limitation of using 2-Isopropyl-3,5,6-trimethylpyrazine is its potential toxicity, which can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
2-Isopropyl-3,5,6-trimethylpyrazine has a wide range of potential applications in various fields, and future research could focus on exploring these applications further. In medicine, future research could focus on investigating the potential use of 2-Isopropyl-3,5,6-trimethylpyrazine in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, future research could focus on developing 2-Isopropyl-3,5,6-trimethylpyrazine-based pesticides that are effective against a wide range of insect pests. In environmental science, future research could focus on investigating the potential use of 2-Isopropyl-3,5,6-trimethylpyrazine in the remediation of contaminated soil and water.
Synthesemethoden
2-Isopropyl-3,5,6-trimethylpyrazine can be synthesized through various methods, including the reaction of 2,3,5,6-tetramethylpyrazine with isopropyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,3,5,6-tetramethylpyrazine with isopropylamine in the presence of a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3,5,6-trimethylpyrazine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2-Isopropyl-3,5,6-trimethylpyrazine has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In environmental science, 2-Isopropyl-3,5,6-trimethylpyrazine has been studied for its potential use in the remediation of contaminated soil and water.
Eigenschaften
CAS-Nummer |
104638-10-0 |
|---|---|
Produktname |
2-Isopropyl-3,5,6-trimethylpyrazine |
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,3,5-trimethyl-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-6(2)10-9(5)11-7(3)8(4)12-10/h6H,1-5H3 |
InChI-Schlüssel |
NRXVFTHLMODNEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C |
Synonyme |
Pyrazine, trimethyl(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



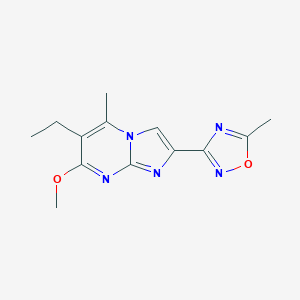
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
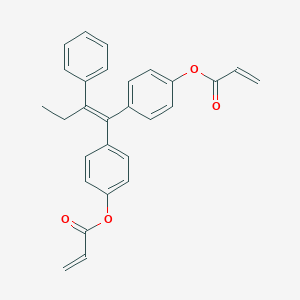
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
